N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a structurally complex carboxamide derivative featuring a tricyclic core with five oxygen atoms (pentaoxatricyclo system) and methyl substituents. The compound is derived from its parent carboxylic acid, (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid (CAS: 25253-46-7), by substituting the carboxylic acid group with an N-(4-ethoxyphenyl)amide moiety .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO7/c1-6-23-12-9-7-11(8-10-12)21-17(22)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h7-10,13-16,18H,6H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCWELNNOIETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the dioxolo rings, followed by the introduction of the ethoxyphenyl group and the carboxamide functionality. The reaction conditions may vary, but common reagents include ethyl ether, phenyl derivatives, and carboxylic acid derivatives. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Parent Carboxylic Acid Derivative
The parent carboxylic acid (C12H18O7) shares the same tricyclic framework but lacks the 4-ethoxyphenylamide group. The absence of this substituent reduces its molecular weight (278.27 g/mol vs. ~437.46 g/mol for the carboxamide) and alters its polarity, making the parent compound more hydrophilic .
Dimethyl Ester Analogues
describes dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0<sup>2,7</sup>]undeca-2,4,6,9-tetraene-9,10-dicarboxylate (C28H24O5), which features a tricyclic system with a single oxygen atom (oxatricyclo) and ester groups. Key differences include:
- Core Structure : The target compound’s pentaoxatricyclo system introduces greater ring strain and electron density compared to the oxatricyclo core in the dimethyl ester.
- Substituents: The carboxamide’s 4-ethoxyphenyl group vs.
- Conformation : Both compounds exhibit envelope conformations in their 5-membered rings, but the pentaoxa system may enhance rigidity due to oxygen-mediated hydrogen bonding .
Table 1: Structural Comparison of Tricyclic Derivatives
Spectroscopic and Analytical Comparisons
NMR Analysis
highlights the use of NMR to compare structurally related compounds. For the target carboxamide:
- Region A (positions 39–44) : Expected chemical shift deviations due to the 4-ethoxyphenyl group, which introduces electron-donating effects compared to simpler substituents.
- Region B (positions 29–36) : Similarities in chemical shifts to the parent acid would confirm retention of the tricyclic core, while differences would reflect the amide’s electronic effects .
Mass Spectrometry (MS/MS) and Molecular Networking
Molecular networking () clusters compounds based on MS/MS fragmentation patterns (cosine scores). The target compound’s fragmentation would differ from its parent acid due to the amide bond cleavage (~60–80 Da loss for CONH-Ph group). A high cosine score with ester derivatives (e.g., ) would suggest shared tricyclic fragmentation pathways .
Table 2: Key Spectroscopic Differences
| Parameter | Target Carboxamide | Parent Carboxylic Acid | Dimethyl Ester |
|---|---|---|---|
| 1H NMR (ppm) | δ 1.2–1.5 (4× CH3), δ 6.8–7.2 (Ar) | δ 1.2–1.5 (4× CH3), δ 12.1 (–COOH) | δ 1.2–1.5 (CH3), δ 3.7 (–OCH3) |
| MS/MS Fragmentation | Loss of 4-ethoxyphenylamide | Decarboxylation (–CO2) | Ester cleavage (–COOCH3) |
Biological Activity
N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.4 g/mol
- IUPAC Name : 4,4,11,11-tetramethyl-N-(4-ethoxyphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the tricyclic structure and functionalize it with the ethoxyphenyl group. Common reagents include xylene and palladium acetate under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to cellular receptors influencing signaling pathways.
- Cellular Modulation : It has been shown to modulate cellular responses through various pathways including apoptosis and cell proliferation .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Modulation of ROS levels |
These results indicate that the compound could be a potential candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to anticancer properties, preliminary tests suggest that this compound possesses antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Case Studies
- Cancer Therapeutics : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on tumor xenografts in mice models and found a significant reduction in tumor size compared to control groups .
- Antimicrobial Applications : Research conducted at a leading microbiology lab tested the compound against clinical isolates of resistant bacteria and reported promising results in inhibiting their growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
